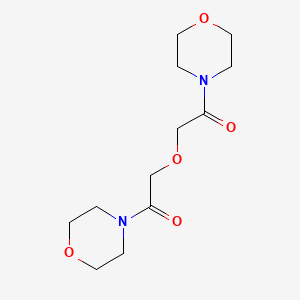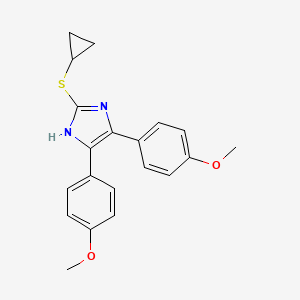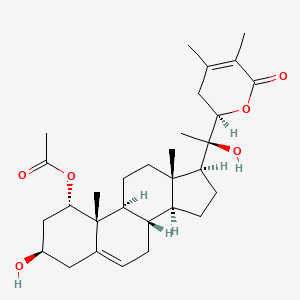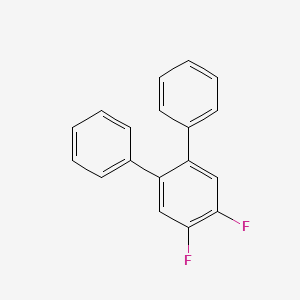
1,2-difluoro-4,5-diphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-4,5-diphenylbenzene is an organic compound belonging to the class of fluorinated aromatic hydrocarbons It features two fluorine atoms and two phenyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4,5-diphenylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation of benzene derivatives followed by halogenation. The reaction conditions typically include the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetyl chloride (CH3COCl) for acylation, and fluorine sources for halogenation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Difluoro-4,5-diphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (EAS) is common, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling, forming biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Products include halogenated derivatives.
Oxidation: Products include quinones.
Reduction: Products include hydroquinones.
Applications De Recherche Scientifique
1,2-Difluoro-4,5-diphenylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-difluoro-4,5-diphenylbenzene in chemical reactions involves the interaction of its fluorine atoms and phenyl groups with various reagents. The fluorine atoms can act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In electrophilic aromatic substitution reactions, the fluorine atoms direct incoming electrophiles to specific positions on the ring, following the ortho/para-directing effect .
Comparaison Avec Des Composés Similaires
1,2-Difluoro-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of phenyl groups.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine atoms in addition to fluorine atoms.
4,5-Difluoro-1,2-dinitrobenzene: Contains nitro groups instead of phenyl groups.
Uniqueness: 1,2-Difluoro-4,5-diphenylbenzene is unique due to the presence of both fluorine atoms and phenyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
75599-96-1 |
|---|---|
Formule moléculaire |
C18H12F2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
1,2-difluoro-4,5-diphenylbenzene |
InChI |
InChI=1S/C18H12F2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
MSBPEBWJEGWHND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


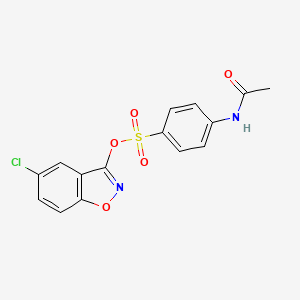
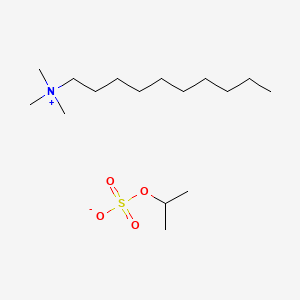
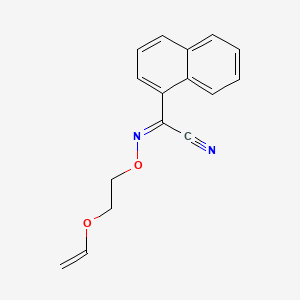
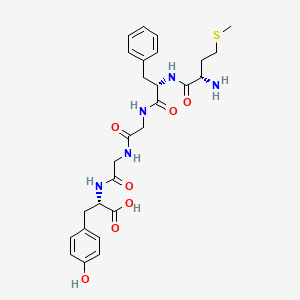
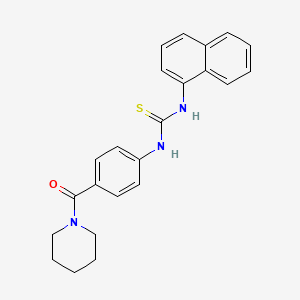
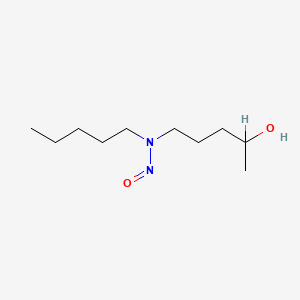
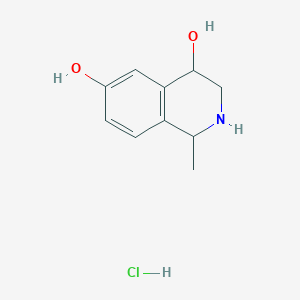


![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)

